2-(4-chlorophenoxy)-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]pyridine-3-carboxamide
Description
Its structure features a pyridine core substituted at the 3-position with a carboxamide group linked to a phenyl ring bearing a 4,5-dichloroimidazole moiety. The 2-position of the pyridine ring is substituted with a 4-chlorophenoxy group. This compound is hypothesized to act as a succinate dehydrogenase inhibitor (SDHI), targeting Complex II of the mitochondrial electron transport chain, a common mechanism among agricultural fungicides .
The dichloroimidazole and chlorophenoxy groups contribute to its unique electronic and steric properties, which may enhance binding affinity to fungal SDH enzymes and improve environmental stability compared to earlier-generation SDHIs.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(4,5-dichloroimidazol-1-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N4O2/c22-13-3-9-16(10-4-13)30-21-17(2-1-11-25-21)20(29)27-14-5-7-15(8-6-14)28-12-26-18(23)19(28)24/h1-12H,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBXOKYFVMILBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)N4C=NC(=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps, including the formation of the imidazole ring and the coupling of the chlorinated phenyl groups. One common approach is to start with the chlorination of phenol to obtain 4-chlorophenol, which is then reacted with pyridine-3-carboxylic acid to form the pyridine-3-carboxamide derivative. The imidazole ring is introduced through a cyclization reaction involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chlorinated phenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
2-(4-chlorophenoxy)-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical studies.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the SDHI class, which includes well-known fungicides such as benzovindiflupyr, fluxapyroxad, and bixafen. Below is a structural and functional comparison with key analogues:
Table 1: Comparison of Structural Features and Hypothesized Properties
Mechanistic and Performance Insights
- Resistance Management : The dichloroimidazole moiety may mitigate cross-resistance observed in SDHIs with pyrazole or trifluoromethyl groups (e.g., benzovindiflupyr), as resistance mutations often arise from alterations in fungicide-binding regions .
Physicochemical and Environmental Properties
- Metabolic Stability : The dichloroimidazole group could enhance metabolic stability in planta compared to analogues with methyl or ethyl substituents (e.g., A.3.32–A.3.39), delaying degradation and prolonging efficacy .
Biological Activity
2-(4-chlorophenoxy)-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]pyridine-3-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry. Its complex structure includes a pyridine ring, chlorinated phenyl groups, and an imidazole moiety, which contribute to its diverse biological activities. This article explores the biological activities of this compound, focusing on its anti-inflammatory and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is C₁₄H₁₂Cl₂N₄O, indicating the presence of two chlorine atoms that are crucial for its biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. In vitro studies have shown that this compound exhibits significant inhibition of these enzymes, suggesting its potential as an anti-inflammatory agent.
Antimicrobial Activity
The presence of the imidazole ring suggests potential antimicrobial properties. Many imidazole derivatives are known for their antifungal and antibacterial activities. Preliminary studies have indicated that this compound demonstrates activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The unique structural components of this compound allow it to target multiple biological pathways simultaneously. The dual functionality derived from both the imidazole and pyridine rings enhances its therapeutic profile compared to other compounds focusing on a single mechanism of action.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Chloro-N-(2-pyridinyl)benzamide | Structure | Anti-inflammatory |
| 2-(4-Chlorophenoxy)-N-(pyrimidin-2-yl)acetamide | Structure | Antimicrobial |
| 5-(4-Chlorophenyl)-1H-imidazole | Structure | Antifungal |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of inflammation, this compound was administered to assess its effects on inflammatory markers. The results showed a significant reduction in prostaglandin levels, indicating effective COX inhibition.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results that warrant further investigation into its potential as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
